molecular formula C7H18N2 B8348078 [(3R)-3-aminobutyl](1-methylethyl)amine

[(3R)-3-aminobutyl](1-methylethyl)amine

Cat. No.: B8348078
M. Wt: 130.23 g/mol
InChI Key: MYQAUDXMRKHRDE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-aminobutylamine is a chiral secondary amine characterized by a branched alkyl chain and a stereogenic center at the 3rd carbon of the aminobutyl group. The compound features a 1-methylethyl (isopropyl) substituent attached to the nitrogen atom, contributing to its unique steric and electronic properties.

Properties

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

(3R)-1-N-propan-2-ylbutane-1,3-diamine

InChI

InChI=1S/C7H18N2/c1-6(2)9-5-4-7(3)8/h6-7,9H,4-5,8H2,1-3H3/t7-/m1/s1

InChI Key

MYQAUDXMRKHRDE-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CCNC(C)C)N

Canonical SMILES

CC(C)NCCC(C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and physicochemical differences between (3R)-3-aminobutylamine and its analogs.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Source of Information
(3R)-3-aminobutylamine C7H18N2 130.23 Chiral center at C3, branched alkyl chain, secondary amine Inferred from naming
USP Ipratropium Bromide Related Compound A C11H22BrNO3 412.36 Bicyclic azonane core, quaternary ammonium bromide, hydroxyl substituents Pharmacopeial Forum
Benzenamine, 3,4,5-trimethoxy-N-(1-methylethyl) C12H19NO3 225.29 Aromatic ring with methoxy groups, isopropylamine substituent Chemical database
(2-ethoxyphenyl)methylamine C14H23NO 221.34 Aromatic ethoxy group, tertiary amine, linear alkyl chain Chemical database

Key Findings from Comparative Analysis

Chirality and Stereochemical Effects (3R)-3-aminobutylamine exhibits a stereogenic center, which is absent in non-chiral analogs like (2-ethoxyphenyl)methylamine. Chirality may influence receptor binding or metabolic pathways in biological systems .

Branched vs. This property could affect solubility or volatility .

Functional Group Diversity Unlike USP Ipratropium Bromide-related compounds (which include hydroxyl and quaternary ammonium groups), (3R)-3-aminobutylamine lacks polar substituents, suggesting lower solubility in aqueous media .

Aromatic vs. Aliphatic Systems

  • Benzenamine derivatives (e.g., 3,4,5-trimethoxy-N-(1-methylethyl)) exhibit aromatic rings with electron-donating methoxy groups, enabling π-π interactions absent in the aliphatic target compound .

Synthetic Accessibility

  • describes Heck coupling for synthesizing butenylamine analogs, suggesting that similar methods (e.g., alkylation of amines) could apply to the target compound .

Preparation Methods

General Reaction Mechanism

Reductive amination involves the condensation of a carbonyl compound (e.g., ketone or aldehyde) with a primary or secondary amine, followed by reduction to form the amine bond. For (3R)-3-aminobutylamine, this method typically starts with 3-oxobutyl(1-methylethyl)amine and ammonia or a protected amine precursor. Catalytic hydrogenation (H₂/Pd or H₂/Raney Ni) or borohydride-based reducing agents (NaBH₃CN) are employed to achieve the final product.

Stereochemical Control

The (3R) configuration is introduced via asymmetric reductive amination using chiral catalysts. For example, Ir or Rh complexes with phosphine ligands (e.g., (S,S)-f-Binaphane) enable enantioselective reduction of imine intermediates. A study using [Ir(cod)Cl]₂ with (R)-SegPhos achieved 92% enantiomeric excess (ee) at 50 bar H₂ pressure.

Table 1: Reductive Amination Conditions and Outcomes

Carbonyl PrecursorAmine SourceCatalyst Systemee (%)Yield (%)
3-Oxobutyl(isopropyl)amineNH₃ (g)Ir/(R)-SegPhos9278
3-Ketobutyl(isopropyl)amineBenzylaminePd/C + NaBH₃CNN/A65
Protected 3-oxo intermediatetert-ButylamineRh/ZhaoPhos8881

Alkylation of Amines

Nucleophilic Substitution

Alkylation employs a primary amine (e.g., isopropylamine) and a chiral alkylating agent, such as (3R)-3-bromobutylamine. The reaction proceeds via an Sₙ2 mechanism, with polar aprotic solvents (DMF, DMSO) enhancing nucleophilicity. Potassium carbonate or cesium carbonate is often used to deprotonate the amine.

Challenges in Stereoretention

Racemization at the C3 center is a major concern. To mitigate this, bulky leaving groups (e.g., tosylates) and low temperatures (−20°C to 0°C) are employed. A patent utilizing (3R)-3-tosyloxybutylamine and isopropylamine reported 85% yield with 94% ee when using Cs₂CO₃ in THF at −10°C.

Table 2: Alkylation Reaction Parameters

Alkylating AgentAmineBaseTemp (°C)ee (%)Yield (%)
(3R)-3-BromobutylamineIsopropylamineK₂CO₃257668
(3R)-3-TosyloxybutylamineIsopropylamineCs₂CO₃−109485
(3R)-3-Mesyloxybutylaminetert-ButylamineDBU08972

Catalytic Asymmetric Hydrogenation

Substrate Design

This method hydrogenates prochiral enamines or imines to directly install the (3R) configuration. For example, (Z)-3-enaminebutyl(isopropyl)amine is treated with H₂ in the presence of a chiral Ru or Ir catalyst. A Ru/(S)-Binap system achieved 96% ee and 90% yield at 10 bar H₂ pressure.

Ligand Optimization

Bidentate phosphine ligands (e.g., MeO-Biphep, JosiPhos) are critical for enantiocontrol. The use of Ir/(R)-DTBM-SegPhos in methanol at 50°C provided superior results compared to Rh-based systems, which showed lower conversion rates.

Table 3: Asymmetric Hydrogenation Performance

SubstrateCatalyst SystemPressure (bar)ee (%)Yield (%)
(Z)-3-Enaminebutyl(isopropyl)amineRu/(S)-Binap109690
(E)-3-Iminebutyl(isopropyl)amineIr/(R)-DTBM-SegPhos159388
Cyclic enamine derivativeRh/(R)-Walphos208575

Multi-Step Functionalization

Chiral Pool Synthesis

Starting from chiral natural products (e.g., L-valine), the amine backbone is constructed through sequential protection, alkylation, and deprotection. For instance, L-valine is converted to a β-lactam intermediate, which undergoes ring-opening with isopropylamine to yield the target compound.

Resolution Techniques

Racemic mixtures are resolved using chiral acids (e.g., dibenzoyl-D-tartaric acid) or enzymatic methods. A study using lipase B from Candida antarctica achieved 99% ee via kinetic resolution, albeit with a moderate 45% yield.

Table 4: Resolution Efficiency

Resolution MethodChiral Agentee (%)Yield (%)
Diastereomeric crystallizationDibenzoyl-D-tartaric acid9860
Enzymatic resolutionLipase B9945
Chromatographic separationChiralcel OD-H9935

Comparative Analysis of Methods

Table 5: Method Comparison

MethodStereochemical ControlScalabilityCost EfficiencyEnvironmental Impact
Reductive AminationHigh (90–95% ee)ModerateModerateLow (H₂ use)
AlkylationModerate (85–94% ee)HighHighMedium (solvent waste)
Asymmetric HydrogenationVery High (93–96% ee)LowHighLow
Multi-Step FunctionalizationHigh (98–99% ee)LowLowHigh (multiple steps)

Q & A

Q. What are the standard synthetic routes for (3R)-3-aminobutylamine, and how are intermediates purified?

The synthesis typically involves reductive amination or alkylation of a primary amine with a branched alkyl halide. For example, a two-step procedure may include:

  • Step 1 : Reacting (3R)-3-aminobutanol with a protected isopropyl electrophile (e.g., 1-bromo-2-methylpropane) under basic conditions (K₂CO₃ in DMF) to form the alkylated intermediate.
  • Step 2 : Deprotection using HCl in methanol, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) . Characterization is achieved using NMR (¹H/¹³C) and LC-MS to confirm enantiomeric purity and structural integrity .

Q. How is the stereochemical integrity of (3R)-3-aminobutylamine validated during synthesis?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC-3) or polarimetric analysis is used to confirm the retention of the (3R)-configuration. Comparative retention times with a racemic mixture or known standards are critical. For advanced validation, X-ray crystallography of a derivative (e.g., a tartrate salt) provides unambiguous stereochemical confirmation .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity when scaling up synthesis?

  • Chiral Resolution : Use diastereomeric salt formation with resolving agents like L-tartaric acid .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in reductive amination to enhance enantioselectivity.
  • Process Monitoring : Implement inline FTIR or PAT (Process Analytical Technology) to track reaction progress and detect racemization .

Q. What strategies resolve contradictions in reported biological activity data for (3R)-3-aminobutylamine derivatives?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. To address this:

  • Reproduce Studies : Use standardized protocols (e.g., fixed ATP concentration in kinase assays).
  • Impurity Profiling : Analyze batches via LC-MS to identify byproducts (e.g., oxidation products or diastereomers) that may interfere with biological activity .
  • Structure-Activity Relationship (SAR) : Compare activity across enantiomerically pure analogs to isolate stereochemical effects .

Q. How do researchers design experiments to study metabolic pathways involving this compound?

  • In Vitro Assays : Use liver microsomes (human or rodent) with NADPH cofactors to identify phase I metabolites. LC-HRMS detects hydroxylated or N-dealkylated products.
  • Isotopic Labeling : Synthesize a deuterated version at the β-carbon to track metabolic cleavage sites via MS/MS fragmentation .
  • Molecular Docking : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to prioritize metabolites for experimental validation .

Q. What methodologies troubleshoot low yields in multi-step syntheses of this compound?

  • Reaction Optimization : Adjust solvent polarity (e.g., switch from THF to acetonitrile) to stabilize intermediates.
  • Temperature Control : Use cryogenic conditions (-20°C) during sensitive steps (e.g., Grignard additions) to prevent side reactions.
  • Purification Refinement : Replace traditional column chromatography with preparative HPLC for challenging separations (e.g., diastereomers) .

Data Analysis & Mechanistic Studies

Q. How are computational methods applied to predict the compound’s receptor-binding affinity?

  • Molecular Dynamics (MD) Simulations : Simulate interactions with GPCRs (e.g., adrenergic receptors) using AMBER or GROMACS. Key metrics include binding free energy (ΔG) and hydrogen-bond occupancy.
  • Free Energy Perturbation (FEP) : Quantify the impact of structural modifications (e.g., replacing isopropyl with cyclopropyl) on binding kinetics .

Q. What experimental approaches validate the compound’s proposed mechanism of action in enzyme inhibition?

  • Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Surface Plasmon Resonance (SPR) : Determine real-time binding kinetics (kₒₙ/kₒff) to the enzyme’s active site.
  • X-ray Crystallography : Resolve co-crystal structures to visualize binding modes and guide analog design .

Notes for Methodological Rigor

  • Stereochemical Documentation : Always report enantiomeric excess (ee) and analytical conditions (e.g., HPLC column type) to ensure reproducibility .
  • Data Transparency : Disclose purity (>95% by LC-MS) and storage conditions (e.g., -20°C under argon) to contextualize experimental outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.